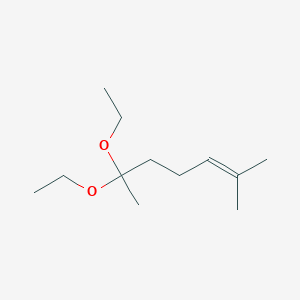
6,6-Diethoxy-2-methylhept-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Diethoxy-2-methylhept-2-ene is an organic compound with the molecular formula C11H22O2. It is a derivative of heptene, characterized by the presence of two ethoxy groups and a methyl group attached to the heptene backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Diethoxy-2-methylhept-2-ene can be achieved through several methods. One common approach involves the alkylation of 2-methylhept-2-ene with ethyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, where the heptene derivative reacts with ethyl alcohol to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
6,6-Diethoxy-2-methylhept-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as halides or amines can be used to replace the ethoxy groups.
Major Products Formed
Oxidation: Formation of 6,6-diethoxy-2-methylheptan-2-one.
Reduction: Formation of 6,6-diethoxy-2-methylheptane.
Substitution: Formation of various substituted heptenes depending on the nucleophile used.
Applications De Recherche Scientifique
6,6-Diethoxy-2-methylhept-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6,6-Diethoxy-2-methylhept-2-ene involves its interaction with various molecular targets. The ethoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The double bond in the heptene backbone can undergo addition reactions, making the compound a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,6-Dimethoxy-2-methylhept-2-ene: Similar structure but with methoxy groups instead of ethoxy groups.
2-Methyl-2-heptene: Lacks the ethoxy groups, making it less reactive in certain reactions.
6-Methyl-5-hepten-2-one: Contains a ketone functional group, leading to different reactivity and applications.
Uniqueness
6,6-Diethoxy-2-methylhept-2-ene is unique due to the presence of two ethoxy groups, which enhance its solubility and reactivity compared to similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry and industry.
Propriétés
Numéro CAS |
58567-37-6 |
|---|---|
Formule moléculaire |
C12H24O2 |
Poids moléculaire |
200.32 g/mol |
Nom IUPAC |
6,6-diethoxy-2-methylhept-2-ene |
InChI |
InChI=1S/C12H24O2/c1-6-13-12(5,14-7-2)10-8-9-11(3)4/h9H,6-8,10H2,1-5H3 |
Clé InChI |
UDLWNWVLCMWXMZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)(CCC=C(C)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


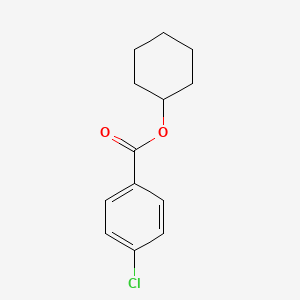
![Methyl {3-[ethyl(phenyl)amino]propyl}carbamate](/img/structure/B14614637.png)
![4-Butylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14614641.png)


![2-[(Benzylimino)methyl]-4,6-dichlorophenol](/img/structure/B14614652.png)
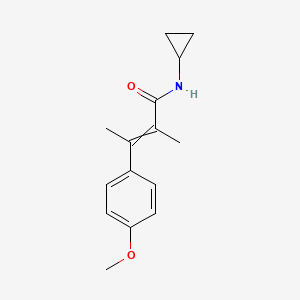

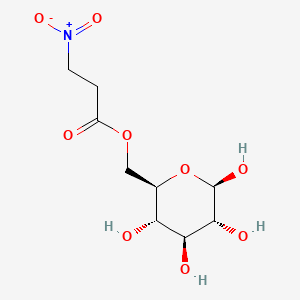
![Phosphorane, [(3-methylphenyl)methylene]triphenyl-](/img/structure/B14614683.png)
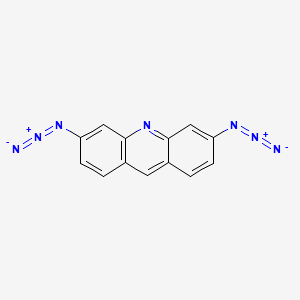


![2-[(Hydroxycarbamoyl)oxy]ethyl prop-2-enoate](/img/structure/B14614738.png)
